3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)8-5-12(11(6-17)19-7-8)20-10-3-1-9(18)2-4-10/h1-5,7H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKUWUCYEQMWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and a nitrile compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Attachment of the Aminophenyl Group: The aminophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where an aminophenyl thiol reacts with the pyridine derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Ring
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) reactions. The trifluoromethyl (-CF₃) and carbonitrile (-CN) groups activate specific positions:
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Chlorination : Under halogenation conditions (e.g., POCl₃), the carbonitrile group directs electrophilic substitution to the ortho position, yielding 3-[(4-aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-chloropyridine .
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Amination : Reacting with ammonia or primary amines in the presence of a palladium catalyst produces substituted aminopyridines, useful in pharmaceutical intermediates .
Functionalization of the 4-Aminophenylthio Group
The thioether (-S-) and aromatic amine (-NH₂) groups undergo distinct transformations:
Oxidation Reactions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂O₂ (30%, acidic) | Sulfoxide derivative | 78% | |
| m-CPBA (dichloromethane) | Sulfone derivative | 65% | |
| NaNO₂/HCl (0–5°C) | Diazo intermediate (for coupling) | 82% |
Acylation
The aromatic amine reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives , enhancing solubility for downstream applications .
Cyano Group Transformations
The carbonitrile group participates in hydrolysis and addition reactions:
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Acidic Hydrolysis : Heating with concentrated HCl yields 3-[(4-aminophenyl)sulfanyl]-5-(trifluoromethyl)picolinic acid .
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Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the cyano group, forming ketones after workup .
Reductive Amination and Cross-Coupling
The compound serves as a substrate in metal-catalyzed reactions:
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Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the trifluoromethyl-pyridine core couples with aryl groups at the 4-position .
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Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) in methanol mediates reductive amination with aldehydes, modifying the amino group .
Photochemical and Thermal Stability
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that derivatives of pyridine compounds exhibit potent anticancer properties. For instance, a study involving similar cyanopyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells . The mechanism of action often involves the inhibition of specific cellular pathways crucial for cancer cell survival.
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Anti-inflammatory Properties :
- The compound has also been investigated for its anti-inflammatory effects. Research has shown that certain pyridine derivatives can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways . This suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity :
Molecular Docking Studies
Molecular docking studies are essential for predicting the interaction between the compound and biological targets. These studies help in understanding the binding affinity and specificity towards enzymes or receptors involved in disease processes:
- Docking Analysis : In silico docking simulations have been performed to assess the binding interactions of this compound with target proteins implicated in cancer and inflammation . The results indicated favorable binding energies, suggesting strong interactions that could lead to effective inhibition of target proteins.
Case Studies
- Cytotoxicity Testing :
- ADMET Profiling :
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The aminophenyl and pyridinecarbonitrile moieties can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Sulfanyl-Substituted Pyridinecarbonitriles
Key Observations :
- The position of the amino group on the phenylsulfanyl substituent significantly impacts electronic properties. The para-amino derivative (target compound) exhibits stronger resonance effects compared to the ortho-isomer .
Functional Analogues with Varied Heterocyclic Cores
Table 2: Comparison with Pyrimidine and Piperazino Derivatives
Key Observations :
- Pyrimidine derivatives (e.g., Compound 3) often exhibit reduced metabolic stability compared to pyridinecarbonitriles due to increased polarity .
- Bulkier substituents (e.g., benzhydrylpiperazino) enhance receptor interaction but may reduce bioavailability .
- Halogenation (e.g., Pyridalyl) correlates with pesticidal efficacy and environmental persistence, though it raises regulatory concerns .
Key Observations :
- Hexahydroquinoline derivatives (e.g., Q1-14) exhibit superior thermal stability due to their fused ring system .
- Sulfinyl groups (e.g., in fipronil) enhance pesticidal activity but require stringent synthetic controls .
Biological Activity
3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and an aminophenyl sulfanyl moiety, which contribute to its lipophilicity and biological interactions. The chemical structure can be represented as follows:
- Molecular Formula : C12H9F3N2S
- Molecular Weight : 284.27 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing trifluoromethyl groups have been associated with enhanced cytotoxicity against various cancer cell lines.
- Enzyme Inhibition : Some derivatives show inhibition of critical enzymes such as carbonic anhydrase, which is involved in tumor growth and metastasis.
The mechanisms through which this compound exerts its biological effects may include:
- Interference with Cell Proliferation : Similar compounds have demonstrated the ability to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
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Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of various trifluoromethyl pyridine derivatives against human cancer cell lines. The IC50 values indicated significant activity for certain derivatives, suggesting that structural modifications can enhance potency (Table 1).
Compound IC50 (µM) Cell Line 3-[(4-Aminophenyl)sulfanyl]-5-CF3-Py 12.5 A549 (lung carcinoma) Trifluoromethyl derivative X 8.0 MDA-MB-231 (breast carcinoma) Trifluoromethyl derivative Y 15.0 HT-29 (colon carcinoma) -
Mechanistic Studies :
- Research on similar compounds has shown that they inhibit carbonic anhydrase activity, which is crucial for tumor growth. This inhibition leads to decreased cellular pH levels, thereby affecting cellular metabolism and proliferation.
-
Animal Models :
- In vivo studies using mouse models have demonstrated that compounds with similar structures can significantly reduce tumor size and improve survival rates when administered in appropriate doses.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile?
- Methodology : A multi-step synthesis is typically employed:
Pyridine Core Formation : Start with a substituted pyridine derivative (e.g., 5-(trifluoromethyl)-2-pyridinecarbonitrile) and introduce the sulfanyl group via nucleophilic aromatic substitution (SNAr) using a thiol precursor under basic conditions (e.g., K₂CO₃ in DMF) .
Aminophenyl Introduction : React the intermediate with 4-aminothiophenol under controlled heating (60–80°C) to ensure regioselectivity at the pyridine’s 3-position. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to verify the presence of the 4-aminophenyl group (aromatic protons at δ 6.5–7.2 ppm) and trifluoromethyl singlet (~δ -62 ppm in F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H] at m/z 350.08) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity by area normalization .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is temperature-dependent (improves at 50–60°C) .
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light due to potential decomposition of the sulfanyl group. Store at -20°C under argon for long-term preservation .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The strong electron-withdrawing effect of the trifluoromethyl group activates the pyridine ring for SNAr reactions but deactivates it toward electrophilic substitution. Density functional theory (DFT) calculations can model charge distribution to predict reaction sites .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., monitoring by F NMR) .
Q. What strategies mitigate data contradictions in bioactivity studies across different cell lines?
- Approach :
Dose-Response Variability : Use standardized assays (e.g., MTT for cytotoxicity) with multiple cell lines (e.g., HEK293, HeLa) to account for receptor expression differences .
Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify confounding factors like rapid metabolism .
Statistical Analysis : Apply ANOVA to distinguish biological noise from significant activity trends .
Q. How can computational modeling optimize this compound’s binding affinity for kinase targets?
- Protocol :
Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, VEGFR2). Prioritize poses with hydrogen bonds to the aminophenyl group and hydrophobic interactions with trifluoromethyl .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose retention .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Key Issues :
- Byproduct Formation : Competing reactions at the pyridine’s 4-position may occur under non-optimized conditions. Mitigate via precise temperature control and slow reagent addition .
- Catalyst Selection : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery in large batches .
Q. How does the sulfanyl group’s oxidation state affect biological activity?
- Comparative Study : Synthesize analogs with sulfone (-SO₂-) or sulfoxide (-SO-) groups. Test in enzyme inhibition assays (e.g., COX-2) to correlate oxidation state with IC₅₀ values. Oxidation to sulfone typically enhances polarity and reduces membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
